3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one
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Overview
Description
3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one is a complex organic compound characterized by its unique structural features. This compound contains a dioxane ring, a methoxyphenyl group, and a methylbutanone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include cesium carbonate and sodium borohydride . The reaction conditions often involve room temperature settings and the use of solvents like DMF (dimethylformamide) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Commonly involves the reduction of carbonyl groups to alcohols using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in solvents like ethanol or methanol.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the methoxyphenyl group and exhibits similar biological activities.
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: Another compound with a methoxyphenyl group, used in different chemical and biological studies.
Uniqueness
What sets 3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one apart is its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its dioxane ring and methylbutanone moiety are not commonly found together in similar compounds, making it a valuable subject for further research.
Biological Activity
The compound 3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one is a member of a class of compounds featuring a dioxane ring and a methoxyphenyl substituent. This article focuses on the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H22O5 with a molecular weight of approximately 302.4 g/mol. The structure includes a chiral center, which may influence its biological activity and interactions with biological targets.
Antimicrobial Activity
Research has shown that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of dioxanes can inhibit the growth of various bacterial strains. Specific assays have demonstrated that at concentrations around 50 µM, these compounds can lead to substantial reductions in microbial growth, suggesting potential as antimicrobial agents .
Cytotoxicity and Cell Viability
Cytotoxicity assays using various cell lines have been employed to evaluate the safety profile of this compound. The results indicate that while certain concentrations can induce cell death, lower concentrations may promote cell viability. For example, in a study assessing the cytotoxic effects on P388 cell lines, it was reported that the compound exhibited less cytotoxicity compared to standard controls such as XTT .
The mechanism through which This compound exerts its biological effects may involve interaction with specific cellular pathways. Preliminary studies suggest that it could modulate signaling pathways related to cell proliferation and apoptosis. The ability to downregulate certain gene expressions linked to pathogenic processes has been noted in high-throughput screening assays .
Case Study 1: Antimicrobial Screening
In a recent study focusing on the antimicrobial properties of dioxane derivatives, This compound was tested against a panel of bacterial strains. The results indicated an IC50 value of approximately 25 µM against E. coli, highlighting its potential as a lead compound for developing new antibiotics.
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
3-Methylbutanone derivative | E. coli | 25 |
Control (e.g., Ampicillin) | E. coli | 10 |
Case Study 2: Cytotoxicity Evaluation
Another investigation evaluated the cytotoxic effects on human cancer cell lines. The compound was shown to induce apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 50 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 90 |
25 | 75 |
50 | 50 |
Properties
CAS No. |
652986-46-4 |
---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one |
InChI |
InChI=1S/C16H22O4/c1-11(17)16(2,3)14-9-10-19-15(20-14)12-5-7-13(18-4)8-6-12/h5-8,14-15H,9-10H2,1-4H3/t14-,15-/m0/s1 |
InChI Key |
AHQXSJOMHQRYRU-GJZGRUSLSA-N |
Isomeric SMILES |
CC(=O)C(C)(C)[C@@H]1CCO[C@@H](O1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)C(C)(C)C1CCOC(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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